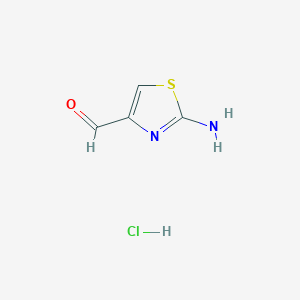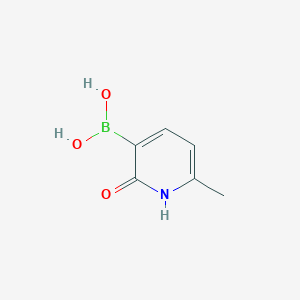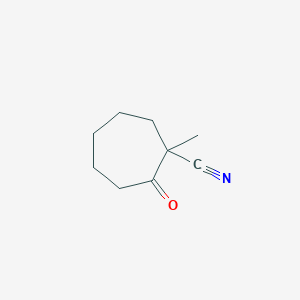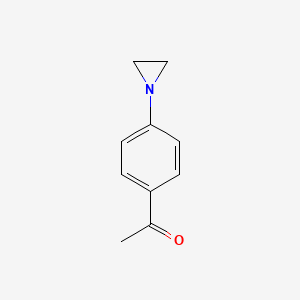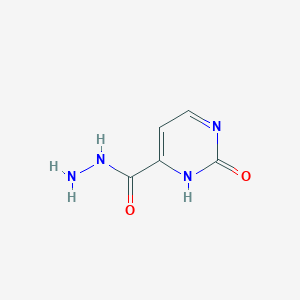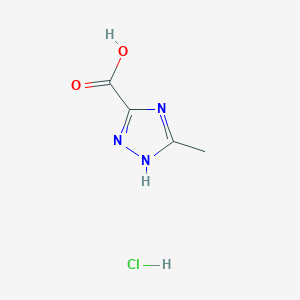
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol
Industrial Production Methods
The industrial production of this compound typically involves large-scale esterification and purification processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the triazole ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis and research applications.
Scientific Research Applications
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used in similar applications.
Uniqueness
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H6ClN3O2 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);1H |
InChI Key |
MKPGSAXWFAAXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




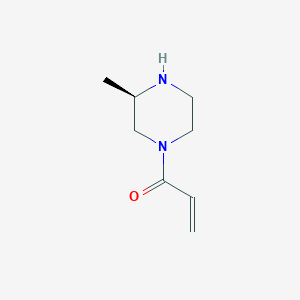
![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)


